5-(2-furyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-Furyl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused to a pyrazole ring, with a carboxamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-furyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-dicarbonyl compounds.
Coupling of Furan and Pyrazole Rings: The furan and pyrazole rings can be coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride (POCl3).
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an amine, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include furan-2,5-dione derivatives, amines, and various substituted pyrazole derivatives .
Scientific Research Applications
5-(2-Furyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2-furyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furfural: An aldehyde derivative of furan, used as a precursor for various chemicals.
5-Hydroxymethylfurfural: A derivative of furan used in the production of biofuels and renewable chemicals.
2,5-Furandicarboxylic Acid: A furan derivative used in the production of bioplastics.
Uniqueness
5-(2-Furyl)-1H-pyrazole-3-carboxamide is unique due to its combined furan and pyrazole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(furan-2-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8(12)6-4-5(10-11-6)7-2-1-3-13-7/h1-4H,(H2,9,12)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGPEEXOIQEIKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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